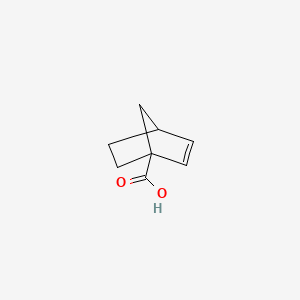
ノルボルネンカルボン酸
概要
説明
Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid is a bicyclic compound with the molecular formula C8H10O2. It is also known as norbornene-2-carboxylic acid. This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring. The presence of a carboxylic acid group at the 1-position of the bicyclic system makes it an important intermediate in organic synthesis.
科学的研究の応用
Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Norbornenecarboxylic acid is a versatile building block for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers . It can be used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .
Mode of Action
The reaction mechanism of Norbornenecarboxylic acid in Pd/norbornene-catalyzed alkylation and arylation via C–H activation has been theoretically elucidated by DFT computation . The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation . Both ortho-C–H and meta-C–H activations undergo a concerted metalation–deprotonation pathway .
Biochemical Pathways
The meta-C–C bond formation, which is the selectivity-determining step, follows a Pd (IV) pathway via oxidative addition on a Pd (II) five-membered-ring intermediate . The oxidative addition of alkyl iodide adopts an S N 2 pathway, whereas aryl iodide prefers concerted oxidative addition rather than the S N 2 pathway .
Result of Action
The result of the action of Norbornenecarboxylic acid is the formation of various functional materials, including polymers, dendrimers, and self-assembled monolayers . These materials can be used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .
生化学分析
Biochemical Properties
The biochemical properties of Norbornenecarboxylic acid are largely determined by its unique structure. The reaction mechanism of Norbornenecarboxylic acid involves several steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation . Both ortho-C–H and meta-C–H activations undergo a concerted metalation–deprotonation pathway .
Molecular Mechanism
The molecular mechanism of Norbornenecarboxylic acid involves a series of complex reactions. The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation . Both ortho-C–H and meta-C–H activations undergo a concerted metalation–deprotonation pathway .
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid can be synthesized through various methods. One common method involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis of the resulting adduct to yield the carboxylic acid . The reaction is typically carried out under reflux conditions in an inert solvent such as toluene.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-2-ene-1-carboxylic acid often involves the catalytic hydrogenation of norbornadiene to form norbornene, which is then oxidized to the carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The double bond in the bicyclic system can be reduced using hydrogenation reactions.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptane-1,2-dicarboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-1-carboxylic acid.
Substitution: Bicyclo[2.2.1]hept-2-ene-1-carboxylate esters and amides.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the double bond.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains an anhydride group instead of a carboxylic acid group.
Norbornene: Lacks the carboxylic acid group.
Uniqueness
Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a reactive carboxylic acid group. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
特性
IUPAC Name |
bicyclo[2.2.1]hept-2-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJVDYDHTWAXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15023-39-9 | |
| Record name | bicyclo[2.2.1]hept-2-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: What makes norbornenecarboxylic acid suitable for polymerization?
A1: Norbornenecarboxylic acid readily undergoes ring-opening metathesis polymerization (ROMP) [, ]. This type of polymerization is driven by the release of ring strain in the norbornene structure, allowing for the creation of high molecular weight polymers [, ].
Q2: Can norbornenecarboxylic acid be copolymerized with other monomers?
A2: Yes, it can be copolymerized with ethylene using metallocene/MAO catalyst systems []. The incorporation of the norbornene comonomer introduces functionality and can influence the properties of the resulting polymer []. Researchers have also successfully synthesized block copolymers using norbornenecarboxylic acid derivatives and soybean oil-derived norbornene monomers via living ROMP [].
Q3: How does the structure of the metallocene catalyst affect the copolymerization of ethene and norbornenecarboxylic acid derivatives?
A3: Studies show that metallocenes with bulkier ligand frameworks tend to exhibit higher activity but incorporate less norbornenecarboxylic acid derivative into the polymer chain []. This suggests that steric hindrance around the catalytic center plays a crucial role in monomer coordination and insertion during polymerization [].
Q4: Are there alternative polymerization methods for norbornenecarboxylic acid derivatives?
A4: Besides ROMP, norbornenecarboxylic acid esters can undergo vinylic polymerization using palladium-based catalysts []. This method provides a route to different polymer architectures and properties compared to ROMP [].
Q5: What are the potential applications of polymers derived from norbornenecarboxylic acid?
A5: These polymers have shown promise in applications like opto- and microelectronics due to their potential as low dielectric materials and photoresists []. Their properties can be further tailored by modifying the ester group of the norbornenecarboxylic acid monomer []. For instance, the incorporation of bulky, rigid binaphthyl groups has been shown to affect gas-transport and dielectric properties [].
Q6: Can norbornenecarboxylic acid be chemically modified to introduce new functionalities?
A6: Yes, the carboxylic acid group provides a handle for further functionalization. For example, it can be reacted with 1,1′-bi-2-naphthol to form an ester, leading to a monomer with altered polymerization behavior and material properties []. Additionally, it can be transformed into a fluorinated γ-lactone using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2575260.png)

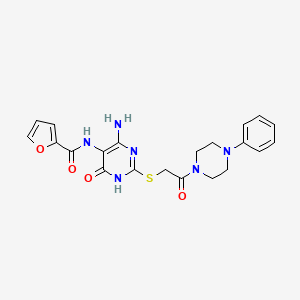
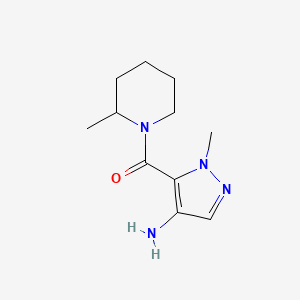
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2575266.png)
![N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2575268.png)
![3,4-dichloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2575270.png)

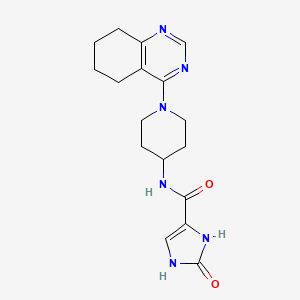
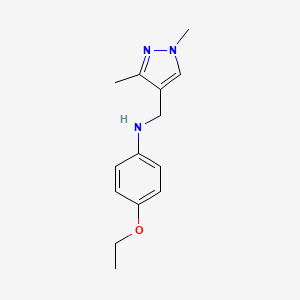
![6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575277.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2575278.png)
![2-acetyl-8-methyl-5-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2575279.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2575280.png)
